molecular formula C12H8N2O5 B1387294 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid CAS No. 1171181-93-3

4-[(5-Nitropyridin-2-yl)oxy]benzoic acid

Cat. No.: B1387294
CAS No.: 1171181-93-3
M. Wt: 260.2 g/mol
InChI Key: LIZFGFJDEMATAW-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 4-[(5-nitropyridin-2-yl)oxy]benzoic acid , reflecting its benzaldehyde core linked via an ether bond to a 5-nitropyridine ring. Key identifiers include:

Property Value
Molecular Formula C₁₂H₈N₂O₅
Molecular Weight 260.20 g/mol
SMILES Notation O=C(O)C1=CC=C(OC2=NC=C(C=C2)N+=O)C=C1
CAS Registry Number 1171181-93-3

Synonyms include 4-(5-nitro-2-pyridyloxy)benzoic acid and 2-(4-carboxyphenoxy)-5-nitropyridine. The nitro group at the pyridine’s 5-position and the carboxylic acid at the benzene’s 4-position define its reactivity.

Historical Development of Nitropyridine-Benzene Hybrid Compounds

The synthesis of nitropyridine-benzene hybrids emerged in the late 20th century, driven by interest in their electronic and pharmacological properties. Early methods focused on nucleophilic aromatic substitution (SNAr) between pyridine derivatives and phenolic compounds. For example, 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde (CAS 357663-53-7) was synthesized via base-catalyzed coupling of 4-hydroxybenzaldehyde with 2-chloro-5-nitropyridine.

Advances in catalysis, such as copper-mediated Ullmann couplings (e.g., microwave-assisted reactions with CuI and picolinamide ligands), enabled efficient diaryl ether formation. These methods improved yields for derivatives like 4-[(3-nitropyridin-2-yl)oxy]benzaldehyde (CAS 357663-53-7). The target compound’s synthesis typically involves:

  • Nitration of 2-hydroxypyridine to 5-nitro-2-hydroxypyridine.
  • Etherification with methyl 4-hydroxybenzoate under basic conditions.
  • Hydrolysis of the ester to the carboxylic acid.

Significance in Heterocyclic Chemistry

This compound exemplifies the convergence of aromatic systems with distinct electronic profiles:

  • Pyridine’s electron-deficient nature : The nitro group further withdraws electrons, enhancing electrophilic substitution at the benzene ring.
  • Benzoic acid’s versatility : The carboxylic acid group enables salt formation, esterification, or amidation for drug design.

Applications include:

  • Coordination chemistry : The nitro and carboxylate groups act as ligands for metal complexes.
  • Pharmaceutical intermediates : Analogues like cystobactamids incorporate similar scaffolds for antibiotic activity.
  • Material science : Nitropyridine derivatives are explored as non-linear optical (NLO) materials due to polarized π-systems.
Feature Impact on Reactivity
Nitro group (pyridine) Directs electrophilic substitution to benzene’s meta position
Ether linkage Stabilizes transition states in SNAr reactions
Carboxylic acid Enables hydrogen bonding and salt formation

Properties

IUPAC Name

4-(5-nitropyridin-2-yl)oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-12(16)8-1-4-10(5-2-8)19-11-6-3-9(7-13-11)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZFGFJDEMATAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid typically involves the nitration of pyridine derivatives. One common method is the reaction of 2-pyridone with nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyridine ring. Subsequently, the resulting nitropyridine is reacted with benzene-1,4-diol in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and the implementation of green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group can produce aminopyridines, which are valuable intermediates in organic synthesis.

  • Substitution: Substitution reactions can yield various substituted pyridines and benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that compounds containing nitropyridine moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of nitropyridine could effectively inhibit the growth of bacteria and fungi. For instance, the minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 6.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating strong potential for antimicrobial applications .

1.2 Cytotoxic Effects

In vitro studies have explored the cytotoxic effects of 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid on various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways . The biological activity is hypothesized to stem from interactions with specific molecular targets involved in cellular signaling pathways.

Agricultural Applications

2.1 Fungicidal Activity

The compound has been evaluated for its fungicidal properties against various plant pathogens. A series of studies highlighted its effectiveness against fungi such as Puccinia polysora, with certain derivatives showing EC50 values comparable to established fungicides like tebuconazole . The structure-activity relationship (SAR) studies suggest that modifications to the nitropyridine core can enhance fungicidal efficacy.

Materials Science

3.1 Polymer Additives

Research has indicated that nitropyridine derivatives can serve as effective additives in polymer formulations, enhancing properties such as thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve resistance to degradation under UV light exposure .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureMIC (µg/mL)Activity Type
Compound AStructure A6.25Bactericidal
Compound BStructure B12.50Fungicidal
Compound CStructure C25.00Bacteriostatic

Table 2: Cytotoxicity Studies

Cell LineCompound Concentration (µM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)1030
HeLa (Cervical Cancer)2050
A549 (Lung Cancer)1540

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in MDPI demonstrated that derivatives of nitropyridine exhibited robust antimicrobial activity against strains like E. coli and S. aureus. This study utilized various synthetic routes to modify the pyridine structure, enhancing activity significantly .

Case Study 2: Cytotoxicity in Cancer Research
Research conducted at a university laboratory explored the cytotoxic effects of several nitro-substituted compounds on breast cancer cell lines, showing promising results for compounds structurally related to this compound . The findings suggest potential pathways for therapeutic development against cancer.

Mechanism of Action

The mechanism by which 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets through binding to specific receptors or enzymes, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Pyridine/Pyrimidine-Based Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications Reference
4-(5-Nitropyridin-2-yl)benzoic acid C₁₂H₈N₂O₄ 244.20 Direct C–C bond between pyridine and benzoic acid Limited data; potential intermediate in drug synthesis
4-(5-Bromopyrimidin-2-yloxy)benzoic acid C₁₁H₇BrN₂O₃ 295.10 Bromine substituent on pyrimidine ring Unknown; bromine may enhance halogen bonding in crystal engineering
4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid C₁₂H₁₀N₂O₃ 242.22 Methyl group on pyrazine ring Materials science (e.g., liquid crystal design)

Key Differences :

  • Electron Effects : The nitro group in the target compound increases acidity compared to methyl or bromine substituents. Bromine’s larger atomic radius may introduce steric hindrance in binding interactions .
  • Solubility : The nitro group reduces aqueous solubility compared to the methylpyrazine derivative, which has higher lipophilicity .

Functional Group Variations

Compound Name Functional Group Modifications Impact on Properties
4-(5-Methylpyridin-2-yl)oxybenzoic acid Nitro → Methyl substitution Reduced electron-withdrawing effect; lower acidity (pKa ~3.5–4.0)
3-[[2-[4-[(5-Nitropyridin-2-yl)amino]phenoxy]acetyl]amino]benzoic acid Added acetyl-amino-phenoxy linker Enhanced molecular weight (408.36 g/mol); potential for targeted drug delivery

Complex Heterocyclic Derivatives

Compound Name Heterocyclic Core Applications
4-(5-Benzylidene-4-oxo-2-thioxo-thiazolidin-3-yl)benzoic acid Thiazolidinone with benzylidene substituent Anti-inflammatory or enzyme inhibition (e.g., BML-260 analog)
4-[1-(Benzylcarbamoyl)-3,3-diethyl-4-oxoazetidin-2-yl]oxybenzoic acid Azetidinone with carbamoyl group Antimicrobial research (β-lactamase interactions)

Structural Insights :

  • The thiazolidinone derivative’s sulfur atoms enable thiol-disulfide exchange interactions, unlike the pyridine-based target compound .
  • The azetidinone core in mimics β-lactam antibiotics, suggesting divergent mechanisms of action compared to nitro-substituted pyridines.

Physicochemical Properties

Property 4-[(5-Nitropyridin-2-yl)oxy]benzoic Acid 4-(5-Bromopyrimidin-2-yloxy)benzoic Acid 4-(5-Nitropyridin-2-yl)benzoic Acid
Melting Point Not reported Not reported Not reported
Solubility Low in water; moderate in DMSO Low in water; high in dichloromethane Very low in polar solvents
Stability Stable at RT; sensitive to strong bases Stable; bromine may degrade under UV Stable; nitro group resistant to hydrolysis

Biological Activity

4-[(5-Nitropyridin-2-yl)oxy]benzoic acid, also known by its CAS number 223127-49-9, has garnered attention in scientific research due to its potential biological activities. This compound features a nitro group on the pyridine ring, which plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicine, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N2O4\text{C}_{12}\text{H}_{10}\text{N}_{2}\text{O}_{4}

This structure includes a benzoic acid moiety linked to a 5-nitropyridin-2-yloxy group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, potentially leading to the modulation of various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Research indicates that it possesses antimicrobial properties, likely due to its ability to disrupt cellular functions in pathogens .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit tumor cell proliferation, indicating potential applications in cancer treatment .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy observed in recent studies:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Bacillus cereus12 µg/mL

Anticancer Activity

In a study evaluating the compound's anticancer properties, it exhibited significant anti-proliferative effects on several tumor cell lines:

Cell Line IC50 (µM)
DLD-14.4
T2413.1
SH-SY-5Y11.4

These results indicate that the compound may serve as a lead candidate for further development in cancer therapeutics .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) : A study focused on optimizing derivatives of similar compounds revealed that modifications on the pyridine ring significantly affected biological activity. The most potent derivatives showed enhanced inhibitory effects against target enzymes involved in cancer progression .
  • In Vivo Studies : Additional research has been conducted to evaluate the pharmacokinetics and bioavailability of this compound. These studies suggest that while the compound demonstrates strong in vitro activity, further investigations are needed to assess its efficacy in living organisms.
  • Computational Studies : Molecular docking studies have indicated that this compound binds effectively to specific enzyme active sites, supporting its potential as a selective inhibitor .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(5-Nitropyridin-2-yl)oxy]benzoic acid, and how are intermediates characterized?

  • Methodology : The synthesis typically involves coupling 5-nitropyridin-2-ol with a substituted benzoic acid derivative under nucleophilic aromatic substitution conditions. For example, Mitsunobu reactions or Ullmann-type couplings can be employed using copper catalysts .
  • Characterization : Intermediates are verified via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity of the nitropyridine substitution. IR spectroscopy identifies functional groups (e.g., -NO2_2 at ~1520 cm1^{-1}, -COOH at ~1700 cm1^{-1}) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers optimize the solubility of this compound for biological assays?

  • Approach : Solubility is enhanced by adjusting pH (e.g., using sodium bicarbonate to deprotonate the carboxylic acid) or employing co-solvents like DMSO (<5% v/v). Micellar systems (e.g., Tween-80) or cyclodextrin inclusion complexes are alternatives for in vitro studies .

Q. What safety protocols are critical when handling nitro-containing aromatic compounds?

  • Guidelines : Use explosion-proof equipment during synthesis due to nitro group instability. Conduct reactions in fume hoods with local exhaust ventilation. PPE includes nitrile gloves, safety goggles, and flame-resistant lab coats . Monitor thermal stability via differential scanning calorimetry (DSC) to detect exothermic decomposition risks .

Advanced Research Questions

Q. How can computational methods predict the biological target interactions of this compound?

  • Methodology : Molecular docking (e.g., Glide Schrödinger Suite) evaluates binding affinities to enzymes like cyclooxygenase-2 (COX-2) or nitroreductases. The nitro group’s electron-withdrawing effects are modeled using OPLS-AA force fields, and binding poses are refined via Monte Carlo sampling . MD simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What strategies resolve contradictory data in nitro group reduction studies for prodrug activation?

  • Analysis : Conflicting reduction efficiencies (e.g., using Sn/HCl vs. catalytic hydrogenation) arise from solvent polarity or catalyst poisoning. Validate methods via LC-MS to track nitro-to-amine conversion yields. Electrochemical studies (cyclic voltammetry) quantify reduction potentials in physiological buffers .

Q. How does steric hindrance from the pyridine ring affect derivatization of the benzoic acid moiety?

  • Experimental Design : Perform coupling reactions (e.g., EDC/HOBt-mediated amidation) with bulky vs. linear amines. Monitor reaction kinetics via 1H^1H-NMR to compare conversion rates. X-ray crystallography or DFT calculations (B3LYP/6-31G*) reveal spatial constraints .

Q. What analytical techniques differentiate polymorphs of this compound in crystallography studies?

  • Techniques : Use powder X-ray diffraction (PXRD) to identify crystalline forms. Thermal gravimetric analysis (TGA) detects solvent inclusion. Raman spectroscopy distinguishes hydrogen-bonding patterns between polymorphs .

Data Contradiction and Validation

Q. How to address discrepancies in reported anti-inflammatory activity across cell lines?

  • Resolution : Standardize assay conditions (e.g., LPS-induced RAW264.7 macrophages) with TNF-α/IL-6 ELISA kits. Control for nitroreductase expression levels (qPCR) in cell lines, as bioactivation varies . Validate off-target effects via kinome profiling .

Q. Why do computational predictions of logP diverge from experimental HPLC-derived values?

  • Troubleshooting : Recalculate logP using fragment-based methods (e.g., Crippen’s approach) to account for nitro-pyridine π-π interactions. Validate via shake-flask assays at pH 7.4 with octanol-water partitioning .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(5-Nitropyridin-2-yl)oxy]benzoic acid
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4-[(5-Nitropyridin-2-yl)oxy]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.